molecular formula C12H20N2O4 B8066362 Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Cat. No.: B8066362
M. Wt: 256.30 g/mol
InChI Key: ZCOHIHYFEKCISE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne and an amine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate protecting group . The reaction conditions often involve mild bases and solvents such as dichloromethane or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The methoxymethyl group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-((methoxymethyl)amino)-1-oxopent-4-yn-2-yl)carbamate is unique due to its combination of the tert-butyl and methoxymethyl groups, providing both steric protection and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-[1-(methoxymethylamino)-1-oxopent-4-yn-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-6-7-9(10(15)13-8-17-5)14-11(16)18-12(2,3)4/h1,9H,7-8H2,2-5H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOHIHYFEKCISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)NCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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